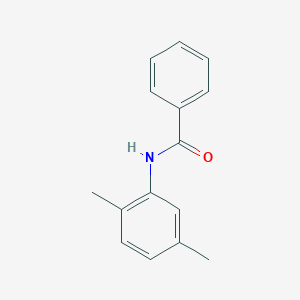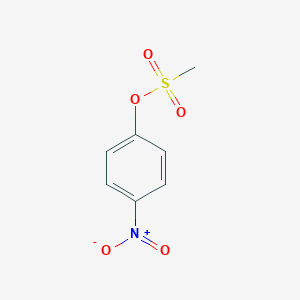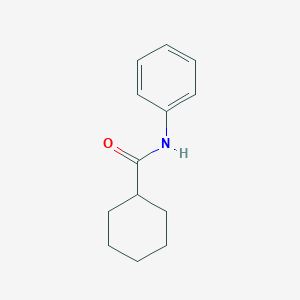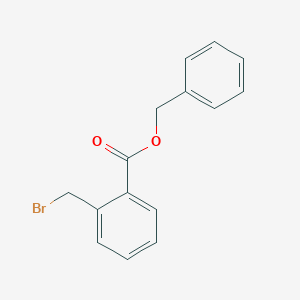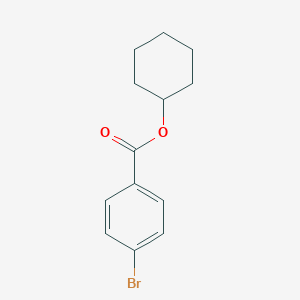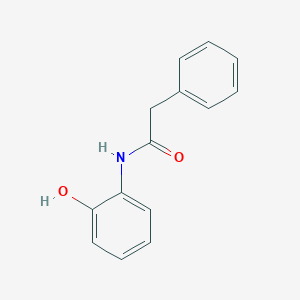
N-(2-Hydroxyphenyl)-2-Phenylacetamid
Übersicht
Beschreibung
N-(2-hydroxyphenyl)-2-phenylacetamide is an organic compound with a molecular formula of C14H13NO2 It is characterized by the presence of a hydroxyl group attached to a phenyl ring and an acetamide group attached to another phenyl ring
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyphenyl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
Target of Action
N-(2-hydroxyphenyl)-2-phenylacetamide, also known as OH-VPA, is a derivative of valproic acid (VPA) and has been identified as a histone deacetylase inhibitor . This compound has shown improved antiproliferative activity towards various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231, and SKBr3) and human cervical cancer cell lines (HeLa), compared to that of VPA .
Mode of Action
The compound interacts with its targets, primarily histone deacetylases, to inhibit their activity . This inhibition leads to the release of nuclear HMGB1 and modifies reactive oxygen species (ROS) levels in HeLa cells . The compound’s interaction with its targets results in changes in the cellular environment, leading to the inhibition of cell growth and induction of apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways influenced by this compound is the histone deacetylation pathway . By inhibiting histone deacetylases, the compound alters the acetylation state of histones, thereby influencing gene expression. This can lead to changes in cell growth and survival .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The primary result of the action of N-(2-hydroxyphenyl)-2-phenylacetamide is the inhibition of cell growth and the induction of apoptosis in various cancer cell lines . This is achieved through the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of N-(2-hydroxyphenyl)-2-phenylacetamide can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the presence of specific enzymes can all influence the compound’s action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-phenylacetamide typically involves the reaction of 2-aminophenol with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of N-(2-hydroxyphenyl)-2-phenylacetamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxyphenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the phenyl group attached to the acetamide.
2-acetamidophenol:
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which imparts different chemical properties.
Uniqueness
N-(2-hydroxyphenyl)-2-phenylacetamide is unique due to the presence of both hydroxyl and acetamide groups attached to phenyl rings, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its dual functionality makes it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
N-(2-hydroxyphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)15-14(17)10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFXRWOIRKOKAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356860 | |
| Record name | Benzeneacetamide, N-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95384-58-0 | |
| Record name | Benzeneacetamide, N-(2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


